PLX-4720 - 918505-84-7

PLX-4720

Catalog Number: EVT-288175
CAS Number: 918505-84-7
Molecular Formula: C17H14ClF2N3O3S
Molecular Weight: 413.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLX-4720 is a pyrrolopyridine that is vemurafenib in which the p-chlorophenyl group has been replaced by chlorine. It is a potent and selective inhibitor of the Raf kinase B-Raf(V600E). It has a role as a B-Raf inhibitor and an antineoplastic agent. It is a pyrrolopyridine, a sulfonamide, a difluorobenzene, an organochlorine compound and an aromatic ketone.
Overview

PLX-4720 is a selective small molecule inhibitor specifically targeting the B-Raf V600E mutation, a common oncogenic alteration found in various cancers, particularly melanoma. This compound belongs to the class of 7-azaindole derivatives and was developed through a structure-guided discovery approach, demonstrating high potency against the mutated protein with an IC50 value of 13 nM. In contrast, its effectiveness against wild-type B-Raf is significantly lower, with an IC50 of 160 nM, highlighting its selectivity for the mutated form .

Source and Classification

PLX-4720 was synthesized as part of a broader effort to develop targeted therapies for cancers driven by specific genetic mutations. It is classified as a B-Raf kinase inhibitor, which plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention .

Synthesis Analysis

Methods and Technical Details

The synthesis of PLX-4720 involves several key steps, starting with commercially available precursors. The compound was synthesized by reacting 5-chloro-7-azaindole with various reagents to introduce necessary functional groups that enhance its binding affinity to the B-Raf V600E kinase. The detailed synthetic route includes:

  1. Formation of the core structure: The initial step involves creating the 7-azaindole backbone.
  2. Functionalization: Subsequent reactions introduce the chloro and sulfonamide groups, which are critical for its inhibitory activity.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological assays.

The synthesis process has been documented in detail in supplementary materials associated with relevant studies .

Molecular Structure Analysis

Structure and Data

PLX-4720 has a complex molecular structure that can be described as follows:

  • Chemical Formula: C16H14ClF2N3O2S
  • Molecular Weight: 367.81 g/mol
  • Structural Features: The compound features a 7-azaindole core, a sulfonamide group, and a chloro substituent, which are essential for its interaction with the B-Raf V600E kinase.

The crystal structure of PLX-4720 bound to B-Raf V600E has been elucidated, revealing that it occupies the ATP-binding site and induces conformational changes characteristic of inactive kinase states .

Chemical Reactions Analysis

Reactions and Technical Details

PLX-4720 undergoes specific interactions within biological systems:

  1. Inhibition of Kinase Activity: The primary reaction involves binding to the ATP-binding pocket of B-Raf V600E, preventing ATP from accessing the site and thus inhibiting phosphorylation activity.
  2. Cellular Effects: In vitro studies demonstrate that PLX-4720 induces apoptosis and cell cycle arrest in melanoma cell lines harboring the B-Raf V600E mutation by disrupting downstream signaling pathways such as ERK phosphorylation .
Mechanism of Action

Process and Data

The mechanism by which PLX-4720 exerts its effects involves several steps:

  1. Binding: PLX-4720 binds selectively to the active conformation of B-Raf V600E.
  2. Inhibition of Signaling: By blocking ATP access, it inhibits the phosphorylation cascade downstream in the MAPK pathway, effectively reducing cell proliferation and survival signals.
  3. Induction of Apoptosis: The inhibition leads to increased apoptosis in cancer cells reliant on this signaling pathway for growth .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: PLX-4720 is soluble in dimethyl sulfoxide at concentrations greater than 10 mM.
  • Stability: It can be stored at -20°C for extended periods without significant degradation.
  • Melting Point: Specific melting point data have not been widely reported but are crucial for formulation development.

These properties are essential for determining appropriate dosages and methods for administration in both preclinical and clinical settings .

Applications

Scientific Uses

PLX-4720 has significant applications in cancer research and therapy:

  1. Cancer Treatment: Primarily used in clinical trials for treating melanoma patients with B-Raf V600E mutations.
  2. Research Tool: Serves as a valuable tool for studying MAPK signaling pathways and their role in cancer biology.
  3. Combination Therapies: Research indicates that combining PLX-4720 with other inhibitors can enhance therapeutic efficacy, leading to complete tumor regression in some models .
Structural Biology and Molecular Interactions of PLX-4720

Crystal Structure Analysis of PLX-4720 in Complex with B-Raf Kinase

The co-crystal structure of PLX-4720 bound to B-Raf kinase (PDB ID: 3C4C) reveals the atomic-level basis for its inhibitory mechanism [5]. This 2.57 Å resolution structure shows that the 7-azaindole core occupies the ATP-binding pocket, forming critical hydrogen bonds with the kinase hinge region (Figure 1). Specifically:

  • N7 of the azaindole ring acts as a hydrogen bond acceptor from the backbone amide of Cys532
  • N1 serves as a hydrogen bond donor to the carbonyl oxygen of Gln530 [1] [5]

The 3-aminophenyl substituent extends toward the activation loop, where the difluorophenylsulfonamide moiety engages in hydrophobic interactions with the DFG motif. Unique to PLX-4720 is its occupation of the "Raf-selective pocket" – a hydrophobic region adjacent to the ATP-binding site formed by residues Trp531, Phe583, and Leu514 [1]. The propylsulfonamide tail inserts into this pocket, creating van der Waals contacts that contribute significantly to binding specificity.

Table 1: Key Interactions in the PLX-4720/B-Raf Kinase Complex (PDB ID: 3C4C)

PLX-4720 MoietyB-Raf ResidueInteraction TypeDistance (Å)
7-Azaindole N1Gln530 carbonylHydrogen bond2.9
7-Azaindole N7Cys532 backbone NHHydrogen bond3.1
Difluoro-phenyl ringTrp531π-π stacking3.8
PropylsulfonamidePhe583Hydrophobic4.2
Chlorine atomLeu514Van der Waals3.7

The asymmetric unit contains two inhibitor-bound complexes, revealing PLX-4720 can adopt both DFG-in (active) and DFG-out (inactive) conformations. However, the 100% occupancy in the DFG-in complex versus 60% in the DFG-out conformation indicates preferential binding to the active kinase state [1] [5]. This dual binding capability distinguishes it from type II inhibitors and contributes to its unique inhibition profile against activated B-Raf.

Binding Affinity and Selectivity for B-RafV600E Mutant vs. Wild-Type B-Raf

PLX-4720 exhibits exceptional selectivity for the oncogenic B-RafV600E mutant over wild-type B-Raf and other kinases. Biochemical assays demonstrate a 13 nM IC50 against B-RafV600E, compared to 160 nM for wild-type B-Raf – representing a 12-fold selectivity ratio [1] [2]. This selectivity extends to cellular contexts, where PLX-4720 inhibits ERK phosphorylation in B-RafV600E-positive cell lines (IC50 = 14-46 nM) while showing minimal activity in cells with wild-type B-Raf [1] [2] [6].

Table 2: Selectivity Profile of PLX-4720 Across Kinases

Kinase TargetIC50 (nM)Selectivity Ratio vs. B-RafV600E
B-RafV600E131.0x
c-Raf-1 (activated*)6.71.9x
Wild-type B-Raf1600.08x
BRK1300.10x
FRK1,3000.01x
CSK1,5000.009x
Src1,7000.008x
Aurora A3,4000.004x
>60 additional kinases>5,000<0.003x

*Activated c-Raf-1 with Y340D/Y341D mutations [1] [2] [6]

The molecular basis for this selectivity involves the V600E mutation itself, which stabilizes the αC-helix in an "in" orientation and widens the ATP-binding cleft. This conformational change optimizes the binding pocket for PLX-4720's difluorophenylsulfonamide group [1] [5]. Cellular studies confirm this selectivity: PLX-4720 (1 μM) induces cell cycle arrest and apoptosis exclusively in B-RafV600E-positive 1205Lu melanoma cells, while showing no effect in wild-type B-Raf C8161 cells [1] [6]. The inhibitor's >100-fold selectivity against non-Raf kinases (FRK, CSK, SRC, FGFR, Aurora A) further underscores its precision targeting [1] [7].

Comparative Analysis with Structural Analogs in the 7-Azaindole Derivative Class

The 7-azaindole scaffold represents a privileged structural motif in kinase inhibitor design due to its ability to mimic adenine while offering improved physicochemical properties. PLX-4720 shares this core with several therapeutic agents but displays distinct structural and functional characteristics:

Vemurafenib (PLX4032): The closest clinical analog features a propylsulfonamide tail identical to PLX-4720 but differs in the aryl substituent (4-chlorophenyl instead of 3,4-difluorophenyl). This modification enhances vemurafenib's aqueous solubility while maintaining sub-30 nM potency against B-RafV600E. Both compounds share the same binding mode but exhibit differential paradoxical activation profiles in wild-type B-Raf systems [3] [8].

Type II Inhibitors (AZ628): Unlike the DFG-in binding PLX-4720, type II inhibitors like AZ628 occupy the DFG-out conformation through a terminal urea moiety. This extended binding mode prevents paradoxical MAPK activation in wild-type cells but sacrifices potency against B-RafV600E (IC50 ~100 nM vs. PLX-4720's 13 nM) [8].

Paradox Breakers: Hybrid molecules merging PLX-4720's hinge-binding domain with type II back-pocket motifs represent the newest 7-azaindole derivatives. These inhibitors (e.g., compound 12c in recent studies) maintain nanomolar potency while eliminating pathway hyperactivation – a limitation of first-generation analogs [8]. The phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone template exemplifies this strategic evolution from PLX-4720's structure.

Table 3: Structural and Functional Comparison of 7-Azaindole-Based B-Raf Inhibitors

ParameterPLX-4720VemurafenibType II (AZ628)Paradox Breakers
Core Structure7-Azaindole7-AzaindoleIndazole7-Azaindole hybrid
Key Substituent3-(Difluoro-phenylsulfonamide)4-Chloro-phenylsulfonamideTerminal ureaBifunctional linker
DFG ConformationIn/Out dynamicPrimarily inOut stabilizedOut stabilized
B-RafV600E IC5013 nM31 nM95 nM8-25 nM
Paradoxical ActivationModerateSignificantNoneNone
Selectivity Index12-fold (vs. wt)8-fold (vs. wt)>100-fold>100-fold
Clinical StatusPreclinicalFDA-approvedPreclinicalResearch stage

The 7-azaindole scaffold provides distinct pharmaceutical advantages over indole-based inhibitors: increased polarity (cLogP 2.7 vs. >3.5 for indoles), enhanced aqueous solubility (LogS ≈ -4.5), and improved metabolic stability. These properties stem from the pyridine-like nitrogen that enables additional hydrogen bonding while reducing hydrophobic surface area [3]. Structure-activity relationship (SAR) studies reveal that substitutions at the 3-position of the 7-azaindole core dramatically influence both potency and selectivity. PLX-4720's difluorophenylsulfonamide moiety achieves optimal balance between Raf-selective pocket occupancy and avoidance of off-target kinase interactions [1] [3] [8].

Properties

CAS Number

918505-84-7

Product Name

PLX-4720

IUPAC Name

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide

Molecular Formula

C17H14ClF2N3O3S

Molecular Weight

413.8 g/mol

InChI

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)

InChI Key

YZDJQTHVDDOVHR-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

PLX 4720
PLX-4720
PLX4720

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.